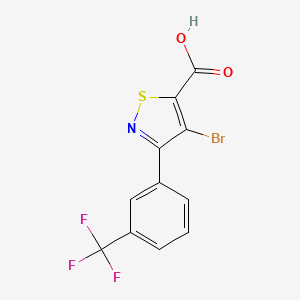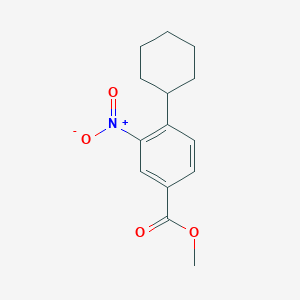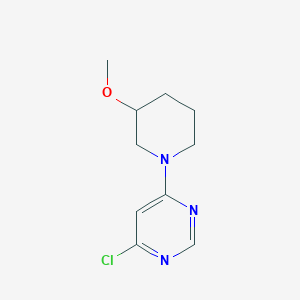
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate is a synthetic organic compound that belongs to the class of acrylate derivatives. This compound is characterized by the presence of multiple halogen atoms, which can significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate typically involves multi-step organic reactions. The starting materials often include 2,4-dichloro-5-fluorobenzoyl chloride and 4-fluoroaniline. The reaction proceeds through nucleophilic substitution and esterification reactions under controlled conditions. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of halogen atoms can enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2,4-dichlorobenzoyl)-3-((4-fluorophenyl)amino)acrylate
- Methyl 2-(2,4-difluorobenzoyl)-3-((4-chlorophenyl)amino)acrylate
- Methyl 2-(2,4-dichloro-5-bromobenzoyl)-3-((4-fluorophenyl)amino)acrylate
Uniqueness
Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-((4-fluorophenyl)amino)acrylate is unique due to the specific arrangement of halogen atoms, which can influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms in the benzoyl and phenyl rings can enhance its stability and interactions with molecular targets.
Propiedades
Fórmula molecular |
C17H11Cl2F2NO3 |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
methyl (E)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12+,22-8? |
Clave InChI |
XTQJQEBEIOJGQP-BNTMSNDDSA-N |
SMILES isomérico |
COC(=O)/C(=C(\C1=CC(=C(C=C1Cl)Cl)F)/O)/C=NC2=CC=C(C=C2)F |
SMILES canónico |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)
![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

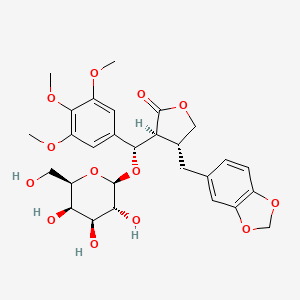


![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
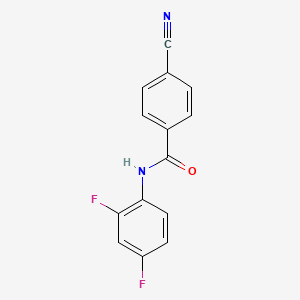
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
